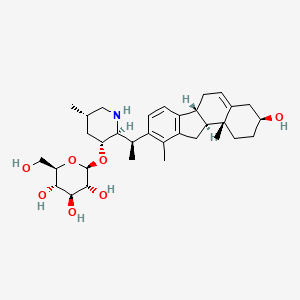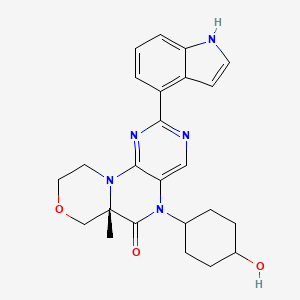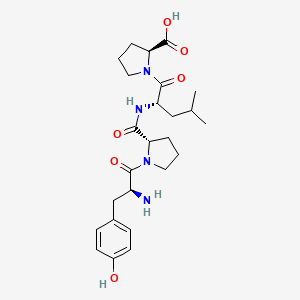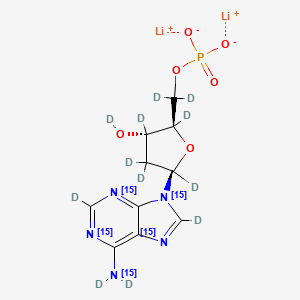
23-O-|A-D-Glucopyranosyl-20-isoveratramine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
23-O-|A-D-Glucopyranosyl-20-isoveratramine is a naturally occurring compound extracted from nettles. It is known for its potential anti-allergic properties. This compound belongs to the class of piperidine alkaloids and has been found to inhibit various enzymes and receptors involved in inflammatory and allergic responses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 23-O-|A-D-Glucopyranosyl-20-isoveratramine typically involves the extraction from nettle plants. The process includes several steps:
Extraction: Nettles are harvested and subjected to solvent extraction to isolate the desired alkaloids.
Purification: The crude extract is purified using chromatographic techniques to obtain this compound in its pure form.
Characterization: The purified compound is characterized using spectroscopic methods such as NMR and mass spectrometry to confirm its structure.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. Advanced extraction and purification techniques are employed to ensure high yield and purity. The process is optimized to be cost-effective and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
23-O-|A-D-Glucopyranosyl-20-isoveratramine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The glucopyranosyl moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Aplicaciones Científicas De Investigación
23-O-|A-D-Glucopyranosyl-20-isoveratramine has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of piperidine alkaloids.
Biology: Investigated for its role in inhibiting enzymes and receptors involved in allergic and inflammatory responses.
Medicine: Potential therapeutic agent for treating seasonal allergies, allergic rhinitis, and other inflammatory diseases.
Industry: Utilized in the development of anti-allergic formulations and products.
Mecanismo De Acción
The mechanism of action of 23-O-|A-D-Glucopyranosyl-20-isoveratramine involves the inhibition of enzymes such as cyclooxygenase-1, cyclooxygenase-2, and 5-lipoxygenase. It also acts as an antagonist to histamine H1 receptors. These actions result in the suppression of inflammatory and allergic responses, providing relief from symptoms associated with allergies and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Veratramine: Another piperidine alkaloid with similar anti-inflammatory properties.
Cyclopamine: Known for its role in inhibiting the Hedgehog signaling pathway.
Uniqueness
This compound is unique due to its specific glucopyranosyl substitution, which enhances its solubility and bioavailability. This makes it a more effective anti-allergic agent compared to its analogs .
Propiedades
Fórmula molecular |
C33H49NO7 |
|---|---|
Peso molecular |
571.7 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[(2S,3R,5S)-2-[(1R)-1-[(3S,6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C33H49NO7/c1-16-11-26(40-32-31(39)30(38)29(37)27(15-35)41-32)28(34-14-16)18(3)21-7-8-22-23-6-5-19-12-20(36)9-10-33(19,4)25(23)13-24(22)17(21)2/h5,7-8,16,18,20,23,25-32,34-39H,6,9-15H2,1-4H3/t16-,18+,20-,23-,25-,26+,27+,28-,29+,30-,31+,32+,33-/m0/s1 |
Clave InChI |
AYOMVZRFSHNOFY-DWWACZNQSA-N |
SMILES isomérico |
C[C@H]1C[C@H]([C@@H](NC1)[C@H](C)C2=C(C3=C(C=C2)[C@@H]4CC=C5C[C@H](CC[C@@]5([C@H]4C3)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
SMILES canónico |
CC1CC(C(NC1)C(C)C2=C(C3=C(C=C2)C4CC=C5CC(CCC5(C4C3)C)O)C)OC6C(C(C(C(O6)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[methyl(methylsulfonyl)amino]-N-[(5-phenyl-4H-pyrazol-3-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B15135810.png)

![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;2,2,2-trifluoroacetic acid](/img/structure/B15135827.png)
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5R)-5-ethyl-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B15135828.png)
![7-bromo-3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15135841.png)
![N-[5-[3-(benzenesulfonamido)-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2-(3,5-dimethoxyphenyl)acetamide](/img/structure/B15135848.png)
![1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B15135851.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B15135857.png)
![sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide](/img/structure/B15135861.png)





